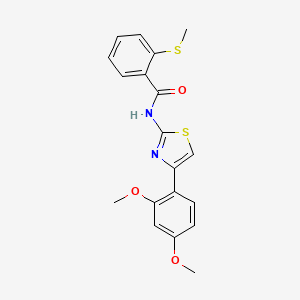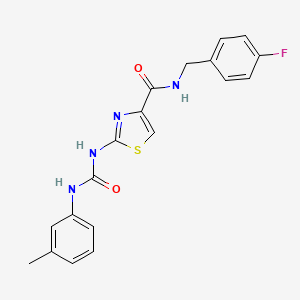![molecular formula C18H18FNO4S B2491729 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1049358-03-3](/img/structure/B2491729.png)
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related sulfonamides typically involves multiple-step reaction sequences. For instance, compounds possessing sulfonamide substituents can be synthesized through a series of reactions starting from aniline derivatives, followed by condensation, reduction, and final cyclization steps to afford the target product with potential COX-2 inhibitory activity (Rahim, Rao, & Knaus, 2002). Similar methodologies can be adapted for the synthesis of the compound , involving strategic functionalization of the benzodioxine core and introduction of the sulfonamide group.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group attached to an aromatic or heteroaromatic system. Detailed structural analysis through spectroscopic methods such as IR, NMR (1H and 13C NMR), and mass spectrometry is crucial for elucidating the structure of these compounds, as demonstrated in studies on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (Janakiramudu et al., 2017).
Chemical Reactions and Properties
Sulfonamide compounds engage in various chemical reactions, including nucleophilic addition and cyclization, to form complex structures. The reactivity of these compounds towards different reagents results in a wide range of biological activities. For example, the synthesis and reactivity of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives highlight the chemical versatility of sulfonamide-containing compounds (Miyamoto et al., 1987).
Scientific Research Applications
Environmental Degradation of Sulfonamides
- Microbial Strategy for Eliminating Sulfonamide Antibiotics : Research has shown that certain microbes employ a unique strategy to degrade sulfonamide antibiotics, which includes "N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide", through ipso-hydroxylation followed by fragmentation. This process is significant for reducing the environmental persistence of these compounds and mitigating antibiotic resistance propagation (Ricken et al., 2013).
Pharmaceutical Research
- Enzyme Inhibitory Activities : Sulfonamides with the benzodioxane moiety, including the specific compound , have been explored for their enzyme inhibitory activities. They have been found to possess significant inhibitory effects against enzymes like α-glucosidase and acetylcholinesterase, indicating potential therapeutic applications for diseases where these enzymes are implicated (Abbasi et al., 2019).
- Antimicrobial and Antifungal Potency : Certain sulfonamide derivatives, including those with structures related to the compound of interest, have shown promising antimicrobial and antifungal activities. These findings are crucial for the development of new antibiotics and antifungal agents (Janakiramudu et al., 2017).
Biochemical Studies
- Carbonic Anhydrase Inhibition : Studies have also focused on the compound's role as a carbonic anhydrase inhibitor. Such inhibitors are valuable for treating conditions like glaucoma, suggesting potential ophthalmological applications for these sulfonamides (Graham et al., 1989).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c19-14-3-1-13(2-4-14)18(7-8-18)12-20-25(21,22)15-5-6-16-17(11-15)24-10-9-23-16/h1-6,11,20H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIGYVVCYDETFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


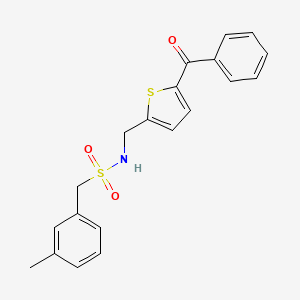

![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2491651.png)

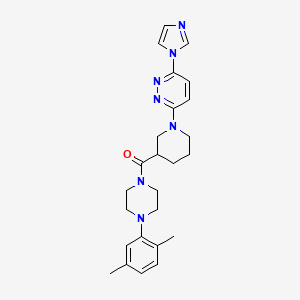

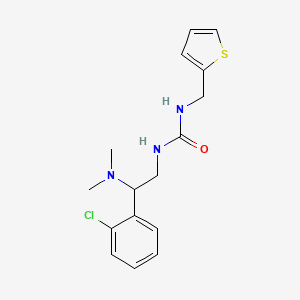
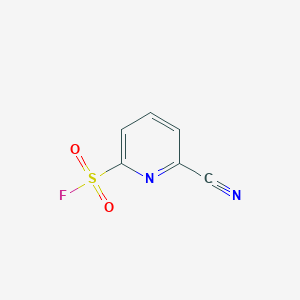
![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)

